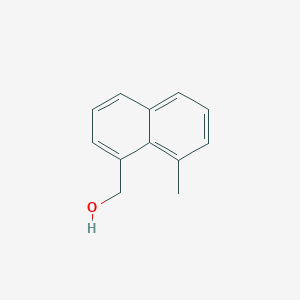

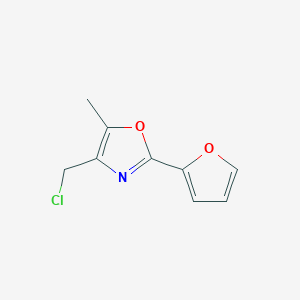

4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole

概要

説明

The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its state (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics.

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the reactants, products, reaction conditions, and the mechanism of each reaction.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds (single, double, triple, ionic, covalent, etc.) that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This includes looking at the reactants and products of the reaction, the reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, refractive index, and chemical stability. It may also involve studying its spectroscopic properties (UV-Vis, IR, NMR, etc.).科学的研究の応用

-

Hyper Cross-linked Polymers (HCPs)

- Field : Polymer Science

- Application : HCPs are a class of porous materials that have been intensively used in recent years . They have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

- Method : The HCP material is synthesized by Friedel Craft reactions . The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

- Results : They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

-

Preparation of Functional Monomers

- Field : Bioorganic Chemistry

- Application : CM-Str (4-(Chloromethyl)styrene) was used as a useful starting material for the construction of a series of functional monomers . These monomers can be used as precursors of bioprobes .

- Method : Substitution of the chlorine to the corresponding azide was performed, and the reduction of the azide proceeded smoothly to afford an aminostyrene, which was used as a common precursor for the preparation of functional monomers . Condensation of the amine with a fluorophore, biotin and carbohydrate was accomplished .

- Results : Among the monomers, a carbohydrate monomer was polymerized with or without acrylamide as a model polymerization to yield the corresponding water-soluble glycopolymers .

-

Chloromethylation of Aromatic Compounds

- Field : Organic Chemistry

- Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .

- Method : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

- Results : This method provides an efficient and convenient chloromethylation of some aromatic compounds .

-

Synthesis of Cyclic Polymers

- Field : Polymer Chemistry

- Application : Cyclic polymers are of strong interest for their special properties such as smaller hydrodynamic volumes, lower melt viscosities, and higher thermostabilities .

- Method : The linear precursors were prepared successfully by atom transfer radical polymerization (ATRP) using 4-(chloromethyl)benzoic acid as an initiator . The cyclic polymers were synthesized conveniently by intra-molecular cyclization of α-carboxyl-ω-chloride hetero-telechelic polystyrene and poly (methyl methacrylate) using potassium carbonate as the catalyst in highly dilute solution .

-

Chloromethylation of Aromatic Compounds

- Field : Organic Chemistry

- Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .

- Method : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

- Results : This method provides an efficient and convenient chloromethylation of some aromatic compounds .

-

Synthesis of Cyclic Polymers

- Field : Polymer Chemistry

- Application : Cyclic polymers are of strong interest for their special properties such as smaller hydrodynamic volumes, lower melt viscosities, and higher thermostabilities .

- Method : The linear precursors were prepared successfully by atom transfer radical polymerization (ATRP) using 4-(chloromethyl)benzoic acid as an initiator . The cyclic polymers were synthesized conveniently by intra-molecular cyclization of α-carboxyl-ω-chloride hetero-telechelic polystyrene and poly (methyl methacrylate) using potassium carbonate as the catalyst in highly dilute solution .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, reactivity, and environmental impact. It would also involve looking at appropriate safety precautions for handling and disposing of the compound.

将来の方向性

This would involve looking at potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.

I hope this general outline helps! If you have specific questions about any of these topics, feel free to ask!

特性

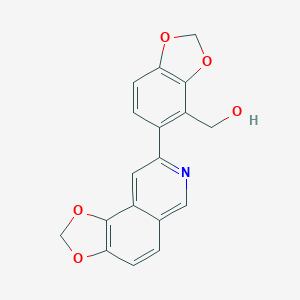

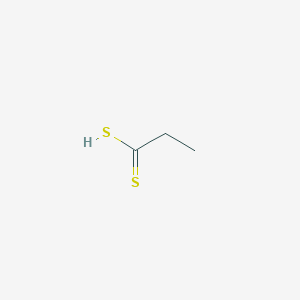

IUPAC Name |

4-(chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZMGBANZTXFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625043 | |

| Record name | 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |

CAS RN |

141399-54-4 | |

| Record name | 4-(Chloromethyl)-2-(2-furanyl)-5-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141399-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)